3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid
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Overview
Description
3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is an organic compound characterized by the presence of benzoyl, hydroxymethoxy, and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by the introduction of benzoyl and hydroxymethoxy groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the introduction of benzoyl and hydroxymethoxy groups through Friedel-Crafts acylation and hydroxylation reactions, respectively. These processes are optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl and hydroxymethoxy groups can engage in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Shares similar functional groups but differs in the position of the hydroxyl and methoxy groups.
2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid: Another compound with similar functional groups but different structural arrangement.
Uniqueness: 3-Benzoyl-2-(hydroxymethoxy)benzene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
707540-51-0 |
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Molecular Formula |
C14H12O6S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
3-benzoyl-2-(hydroxymethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c15-9-20-14-11(7-4-8-12(14)21(17,18)19)13(16)10-5-2-1-3-6-10/h1-8,15H,9H2,(H,17,18,19) |
InChI Key |
ZLIIHDHYGYVDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)S(=O)(=O)O)OCO |
Origin of Product |
United States |
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